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molecular formula C14H19NO B8638265 (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol CAS No. 61098-46-2

(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol

Cat. No. B8638265
M. Wt: 217.31 g/mol
InChI Key: CACUHZYZLDBFQG-UHFFFAOYSA-N
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Patent
US03932429

Procedure details

A mixture of 0.4 g of 1-(3-methoxyphenyl)-6-methyl-6-azabicyclo[3,2,1]octane hydrobromide and 4 ml of aqueous 48% hydrobromic acid is refluxed for 1.5 hours. After the reaction, the mixture is concentrated under reduced pressure. Aqueous ammonia is added to the residue, and the aqueous mixture is extracted with chloroform. The chloroform extract is washed with water, dried and then evaporated to remove solvent. The residue thus obtained is recrystallized from ethylacetate. 0.245 g of 1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3,2,1]octane is obtained. M.p. 144.5°-145.5°C.
Name
1-(3-methoxyphenyl)-6-methyl-6-azabicyclo[3,2,1]octane hydrobromide
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.C[O:3][C:4]1[CH:5]=[C:6]([C:10]23[CH2:18][CH:14]([N:15]([CH3:17])[CH2:16]2)[CH2:13][CH2:12][CH2:11]3)[CH:7]=[CH:8][CH:9]=1.Br>>[OH:3][C:4]1[CH:5]=[C:6]([C:10]23[CH2:18][CH:14]([N:15]([CH3:17])[CH2:16]2)[CH2:13][CH2:12][CH2:11]3)[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
1-(3-methoxyphenyl)-6-methyl-6-azabicyclo[3,2,1]octane hydrobromide
Quantity
0.4 g
Type
reactant
Smiles
Br.COC=1C=C(C=CC1)C12CCCC(N(C1)C)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Aqueous ammonia is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethylacetate

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C12CCCC(N(C1)C)C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.245 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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